4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
Description
This compound features a tetrahydrothiazolo[5,4-c]pyridine core substituted at position 5 with an ethylsulfonyl group and at position 2 with a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
4-ethoxy-N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-3-24-13-7-5-12(6-8-13)16(21)19-17-18-14-9-10-20(11-15(14)25-17)26(22,23)4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYKRKLOCKKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of anticoagulation and thromboembolism treatment. This article reviews the biological activity of this compound based on various studies and patents.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H20N2O4S
- Molecular Weight : 288.38 g/mol
The presence of the ethylsulfonyl and tetrahydrothiazolo groups contributes to its unique pharmacological properties.
Anticoagulant Effects
Research indicates that this compound exhibits potent anticoagulant effects by inhibiting activated blood coagulation factor X (FXa). This mechanism is crucial in preventing thrombus formation, making it a candidate for treating various thromboembolic disorders such as myocardial infarction and cerebral embolism. The compound has been shown to provide rapid and sustained anticoagulation effects when administered orally .
Inhibition of Thrombus Formation
In vitro studies have demonstrated that this compound significantly inhibits thrombus formation. It acts by blocking the FXa pathway, which is essential for the coagulation cascade. The efficacy of this compound was compared to existing anticoagulants, showing comparable or superior results in specific assays .
Study 1: Efficacy in Animal Models
A study conducted on animal models evaluated the efficacy of this compound in preventing thromboembolic events. Results indicated a significant reduction in thrombus size and improved survival rates when administered prior to induced thromboembolism. The study concluded that the compound could serve as a promising therapeutic agent against thrombotic diseases .
Study 2: Pharmacokinetics and Safety Profile
Another study focused on the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The results showed favorable pharmacokinetic parameters with a good safety profile, indicating potential for clinical use. Toxicity assessments revealed no significant adverse effects at therapeutic doses .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other anticoagulants:
| Compound | Mechanism of Action | Efficacy in Thrombus Inhibition | Safety Profile |
|---|---|---|---|
| 4-ethoxy-N-(...)benzamide | FXa Inhibition | High | Favorable |
| Warfarin | Vitamin K Antagonist | Moderate | Requires monitoring |
| Rivaroxaban | FXa Inhibition | High | Moderate |
Comparison with Similar Compounds
Substituent Variations at Position 5
The ethylsulfonyl group at position 5 distinguishes this compound from others in the tetrahydrothiazolo[5,4-c]pyridine family:
- N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (): Features a benzyl group at position 5 and a tert-butylbenzamide.
- 5-((Aryl/heteroaryl)sulfonyl derivatives (): Compounds with aryl/heteroaryl sulfonyl groups were synthesized and tested for antimicrobial activity. The ethylsulfonyl group in the target compound may offer intermediate hydrophobicity, balancing membrane permeability and aqueous solubility.
- Factor Xa inhibitors (): Compounds with 5-methyl groups (e.g., 2EI6 and 2EI7) demonstrate substituent-dependent enzyme inhibition. Ethylsulfonyl may alter binding interactions compared to methyl groups.
Benzamide Substituent Variations
The 4-ethoxybenzamide at position 2 is compared to:
- 4-(tert-butyl)benzamide (): The bulky tert-butyl group increases hydrophobicity, likely reducing bioavailability compared to the smaller ethoxy substituent.
Comparative Data Table
Pharmacokinetic and Physicochemical Considerations
- Solubility: The 4-ethoxy group may improve solubility compared to tert-butyl () but less than cyano derivatives ().
- Salt forms : Hydrochloride salts () enhance solubility, whereas the target compound’s neutral benzamide may require formulation adjustments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
